molecular formula C27H50N2 B13758835 N-(Phenyloctadecyl)propane-1,3-diamine CAS No. 25897-00-1

N-(Phenyloctadecyl)propane-1,3-diamine

Cat. No.: B13758835
CAS No.: 25897-00-1
M. Wt: 402.7 g/mol
InChI Key: NVJAPXJEDPZOCC-UHFFFAOYSA-N
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Description

N-(Phenyloctadecyl)propane-1,3-diamine is an organic compound with the chemical formula C27H50N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyloctadecyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenyloctadecyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with phenyloctadecyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Phenyloctadecyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyloctadecyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Phenyloctadecyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: The compound is used as a surfactant in various industrial processes, including emulsification and dispersion.

Mechanism of Action

The mechanism of action of N-(Phenyloctadecyl)propane-1,3-diamine involves its interaction with cell membranes. The phenyloctadecyl group allows the compound to insert itself into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-Octadecylpropane-1,3-diamine: Similar structure but lacks the phenyl group.

    N-Phenyldodecylpropane-1,3-diamine: Similar structure but with a shorter alkyl chain.

Uniqueness

N-(Phenyloctadecyl)propane-1,3-diamine is unique due to the presence of both a long alkyl chain and a phenyl group. This combination imparts distinct amphiphilic properties, making it more effective in disrupting cell membranes compared to its analogs. Additionally, the phenyl group can participate in π-π interactions, further enhancing its functionality in various applications.

Properties

CAS No.

25897-00-1

Molecular Formula

C27H50N2

Molecular Weight

402.7 g/mol

IUPAC Name

N'-(18-phenyloctadecyl)propane-1,3-diamine

InChI

InChI=1S/C27H50N2/c28-24-20-26-29-25-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-21-27-22-17-15-18-23-27/h15,17-18,22-23,29H,1-14,16,19-21,24-26,28H2

InChI Key

NVJAPXJEDPZOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCNCCCN

Origin of Product

United States

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